![molecular formula C16H13NO5 B5668646 2-(2-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B5668646.png)
2-(2-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are closely related to the target compound, involves starting from 3-sulfolene and proceeding through epoxidation and the opening of the epoxide with nucleophiles. Hydroxyl analogues, which might include structures similar to our target compound, are obtained from cis-hydroxylation processes and subsequent conversions to acetate (Tan et al., 2016).
Molecular Structure Analysis
The molecular structures of related isoindole-1,3-dione compounds show significant diversity in their conformations and intermolecular interactions. For instance, derivatives of isoindole-1,3-dione have been characterized by X-ray single-crystal diffraction, revealing non-planar molecular structures and various intermolecular hydrogen bonding patterns (Duru et al., 2018). These analyses are crucial for understanding the physicochemical behavior of these compounds.
Chemical Reactions and Properties
Isoindole-1,3-dione derivatives participate in a wide range of chemical reactions, including cyclization reactions and interactions with nucleophiles, leading to the formation of structurally diverse compounds with potential biological activity (Ando et al., 1974). The reactivity of these compounds is influenced by the presence of substituents, which can modulate their chemical and biological properties.
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, of isoindole-1,3-dione derivatives can vary widely depending on their specific chemical structures. These properties are critical for the formulation and application of these compounds in various domains.
Chemical Properties Analysis
The chemical properties of 2-(2-Hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione and its derivatives are influenced by the functional groups attached to the isoindole-1,3-dione core. Studies on similar compounds have shown that electron-donating and electron-withdrawing groups at specific positions can significantly affect their reactivity and interactions with biological targets (Chan et al., 1987).
properties
IUPAC Name |
2-(2-hydroxyphenyl)-4,5-dimethoxyisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-21-12-8-7-9-13(14(12)22-2)16(20)17(15(9)19)10-5-3-4-6-11(10)18/h3-8,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQCWRBDXISFIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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